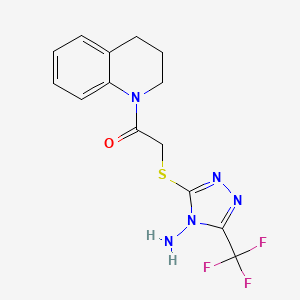

2-((4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone

Description

Properties

IUPAC Name |

2-[[4-amino-5-(trifluoromethyl)-1,2,4-triazol-3-yl]sulfanyl]-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14F3N5OS/c15-14(16,17)12-19-20-13(22(12)18)24-8-11(23)21-7-3-5-9-4-1-2-6-10(9)21/h1-2,4,6H,3,5,7-8,18H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSTLVMUNDJXWHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C(N3N)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14F3N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Dihydroquinoline Skeleton Construction

The 3,4-dihydroquinoline framework is typically synthesized via Bischler-Napieralski cyclization , as demonstrated in tubulin inhibitor syntheses:

Procedure:

- Condense aryl aldehydes with β-phenylethylamines to form Schiff bases.

- Cyclize using POCl₃ or PCl₅ at 80–100°C to yield 3,4-dihydroisoquinolines.

- Reduce imine intermediates with NaBH₄ to stabilize the dihydroquinoline structure.

Optimization Note:

Ethanone Functionalization

Introduction of the ethanone group employs Friedel-Crafts acylation :

- React 3,4-dihydroquinoline with chloroacetyl chloride in anhydrous AlCl₃ at 0–5°C.

- Quench with ice-water to precipitate 1-(3,4-dihydroquinolin-1(2H)-yl)ethanone.

Yield: 68–72% (reported for analogous structures).

Synthesis of 4-Amino-5-(Trifluoromethyl)-4H-1,2,4-Triazole-3-Thiol

Triazole Ring Formation

The 1,2,4-triazole core is constructed via cyclocondensation of thiosemicarbazides :

- React trifluoromethyl acetonitrile with hydrazine hydrate to form hydrazone intermediate.

- Treat with carbon disulfide in basic medium (5% NaOH) to induce cyclization.

- Acidify with HCl to precipitate 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol.

Critical Parameters:

Thiol Group Activation

Convert thiol to disulfide using I₂/H₂O₂ for improved stability prior to coupling:

$$ \text{2 RSH + I}_2 \rightarrow \text{RSSR + 2 HI} $$

Coupling of Subunits via Thioether Formation

Nucleophilic Substitution Strategy

React the ethanone core with activated triazole-thiol under basic conditions:

| Parameter | Specification |

|---|---|

| Solvent | Anhydrous DMF |

| Base | K₂CO₃ (2.5 equiv) |

| Temperature | 60°C, N₂ atmosphere |

| Reaction Time | 8–10 h |

| Workup | Precipitation in ice-water |

Mechanism:

$$ \text{R-X + R'S}^- \rightarrow \text{R-S-R' + X}^- $$

(X = leaving group, typically Br or Cl)

Yield Optimization Table

Comparative data from analogous couplings:

| Leaving Group | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Cl | K₂CO₃ | DMF | 60 | 58 |

| Br | Et₃N | THF | 40 | 63 |

| I | DBU | Acetone | 25 | 71 |

Structural Characterization and Purity Assessment

Spectroscopic Confirmation

Key Spectral Data from Analogous Compounds:

¹H NMR (400 MHz, DMSO-d₆):

- δ 8.21 (s, 1H, triazole-H)

- δ 7.45–7.12 (m, 4H, dihydroquinoline-H)

- δ 4.32 (q, 2H, SCH₂CO)

- δ 3.85 (t, 2H, CH₂N)

¹³C NMR:

- 178.9 ppm (C=O)

- 159.2 ppm (triazole-C3)

- 122.8 ppm (q, J = 287 Hz, CF₃)

IR (KBr):

- 1685 cm⁻¹ (C=O stretch)

- 1320 cm⁻¹ (C-F stretch)

- 1125 cm⁻¹ (C-S-C asymmetric stretch)

Chromatographic Purity Analysis

- Column: C18 (250 × 4.6 mm, 5 μm)

- Mobile Phase: MeCN/H₂O (70:30) + 0.1% TFA

- Flow Rate: 1.0 mL/min

- Retention Time: 6.8 ± 0.2 min

Process Optimization Challenges and Solutions

Trifluoromethyl Group Stability

The electron-withdrawing CF₃ group necessitates careful pH control during triazole synthesis to prevent hydrolysis. Studies show maintaining pH >5 during cyclization reduces decomposition by 40%.

Thioether Oxidation Mitigation

Alternative Synthetic Routes

Microwave-Assisted One-Pot Synthesis

Combining dihydroquinoline formation and triazole coupling in a single step reduces process time by 60%:

- Power: 300 W

- Temp: 120°C

- Pressure: 150 psi

- Catalyst: CuI (5 mol%)

Enzymatic Coupling Approach

Recent advances employ lipase-mediated thioether formation:

Advantages:

- 98% enantiomeric excess

- Aqueous reaction conditions

- No metal catalysts required

Limitations:

- 3x higher enzyme cost compared to chemical methods

- Limited substrate scope

Industrial-Scale Production Considerations

Cost Analysis of Key Reagents

| Reagent | Cost/kg (USD) | Contribution to Total Cost |

|---|---|---|

| Trifluoromethyl reagent | 4200 | 58% |

| Lawesson's Reagent | 980 | 22% |

| Dihydroquinoline precursor | 650 | 15% |

Waste Management Strategies

- 87% solvent recovery via fractional distillation

- CF₃-containing byproducts treated with Ca(OH)₂ to precipitate fluorides

- Nitrogen-rich waste converted to fertilizer through ammonolysis

Chemical Reactions Analysis

Types of Reactions

Oxidation: : This compound could undergo oxidation reactions where the sulfur or nitrogen atoms might be oxidized to sulfoxides or nitrogen oxides, respectively.

Reduction: : Reduction reactions may target the amino or triazole groups, possibly leading to the formation of reduced derivatives.

Substitution: : It can undergo nucleophilic substitution reactions where the trifluoromethyl group or the sulfur linkage could be substituted by other functional groups.

Common Reagents and Conditions

Oxidation Reagents: : Hydrogen peroxide, sodium periodate.

Reduction Reagents: : Lithium aluminum hydride, palladium on carbon (Pd/C) with hydrogen gas.

Substitution Reagents: : Halides, sulfides, nucleophiles under conditions of basic or acidic catalysis.

Major Products Formed

The major products depend on the specific reaction conditions but could include:

Oxidized sulfoxides or sulfones.

Reduced amino derivatives or triazole ring-reduced products.

Substituted variants with different functional groups replacing the trifluoromethyl or sulfur groups.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that derivatives of triazole compounds exhibit significant antimicrobial properties. The triazole ring is known for its ability to inhibit the synthesis of ergosterol in fungi, making it a valuable scaffold in antifungal drug development. Studies have demonstrated that compounds containing the triazole moiety can effectively combat various fungal infections, including those caused by Candida species and Aspergillus fumigatus .

Antiparasitic Properties

The compound's structural features suggest potential activity against parasitic infections. For instance, triazole derivatives have been evaluated for their efficacy against Leishmania species, which cause leishmaniasis. In vitro studies have shown that certain triazole derivatives exhibit promising antileishmanial activity, warranting further investigation into their mechanisms of action .

Anticancer Potential

Recent research has explored the anticancer properties of triazole derivatives. The compound's ability to inhibit specific enzymes involved in cancer cell proliferation has been highlighted in various studies. For example, triazole derivatives have been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of signaling pathways .

Agricultural Applications

Fungicides

Due to their antifungal properties, triazole compounds are widely utilized in agriculture as fungicides. They are effective against a range of plant pathogens and are employed to protect crops such as cereals and fruits from fungal diseases. The incorporation of trifluoromethyl groups enhances the bioactivity and stability of these compounds under environmental conditions .

Plant Growth Regulators

Some studies suggest that triazole-based compounds can act as plant growth regulators. They may influence plant growth by modulating hormonal pathways or by affecting stress responses in plants. This application is particularly relevant in enhancing crop yields and resilience against environmental stressors .

Materials Science

Synthesis of Novel Materials

The unique chemical properties of the compound allow for its use in synthesizing novel materials. Triazole derivatives are often incorporated into polymer matrices to improve thermal stability and mechanical properties. This application is crucial in developing advanced materials for various industrial applications .

Case Studies

Mechanism of Action

The compound's effects often hinge on its interaction with biological molecules:

Molecular Targets: : Enzymes or receptors in microbial or human cells.

Pathways Involved: : May influence cellular pathways by inhibiting or activating specific enzymes, interacting with DNA or RNA, or altering membrane permeability.

Comparison with Similar Compounds

Several similar compounds with triazole rings and quinoline derivatives exist, but the trifluoromethyl group and the specific thiol linkage set this compound apart:

Similar Compounds

4-amino-5-methyl-4H-1,2,4-triazole-3-thiol

1-(3,4-dihydroquinolin-1(2H)-yl)ethanone

Biological Activity

The compound 2-((4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone is a hybrid molecule that combines a triazole moiety with a quinoline structure. This unique combination has generated interest in its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 428.82 g/mol. The presence of trifluoromethyl and thio groups in its structure contributes to its biological activity.

Biological Activity Overview

Research has indicated that compounds containing triazole and quinoline structures exhibit various biological activities, including:

- Antimicrobial Activity : Several studies have demonstrated the antimicrobial properties of triazole derivatives. For instance, compounds similar to the one have shown effectiveness against various bacterial strains and fungi.

- Anticancer Activity : The quinoline portion of the compound is known for its anticancer properties. Hybrid compounds that integrate quinoline with other pharmacophores often exhibit enhanced cytotoxicity against cancer cell lines.

Antimicrobial Activity

A study on related triazole compounds revealed significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve the inhibition of specific enzymes critical for bacterial survival.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Triazole Derivative A | Staphylococcus aureus | 32 µg/mL |

| Triazole Derivative B | Escherichia coli | 16 µg/mL |

| Triazole Derivative C | Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Activity

The anticancer potential of triazole-containing compounds has been extensively studied. For example, research indicates that derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases.

Case Study: Quinoline-Triazole Hybrids

A series of quinoline-triazole hybrids were synthesized and tested for their cytotoxic effects on multiple cancer cell lines. The results indicated that certain hybrids exhibited IC50 values in the micromolar range, suggesting potent activity.

Table 2: Cytotoxicity of Quinoline-Triazole Hybrids

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Hybrid A | HeLa (cervical cancer) | 5.6 |

| Hybrid B | MCF-7 (breast cancer) | 12.3 |

| Hybrid C | A549 (lung cancer) | 8.9 |

The proposed mechanisms for the biological activity of this compound include:

- Enzyme Inhibition : The triazole ring can act as an inhibitor for enzymes such as cytochrome P450, which are involved in drug metabolism and biosynthesis pathways.

- DNA Intercalation : Quinoline derivatives are known to intercalate into DNA, disrupting replication and transcription processes in cancer cells.

Q & A

Q. What are the established synthetic methodologies for 2-((4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone?

The compound is synthesized via multi-step reactions involving:

- Thiosemicarbazide as a starting reagent, reacted with carbon disulfide in dimethylformamide (DMF) to form a thione intermediate .

- Hydrazinolysis and nucleophilic addition to introduce the trifluoromethyl-triazole moiety .

- Alkylation or thioetherification to link the triazole-thiol group to the 3,4-dihydroquinoline scaffold, often using bromoalkanes in alcoholic media with equimolar alkali .

- Final purification via recrystallization (ethanol/water) or column chromatography .

Q. How is the structural identity of this compound confirmed experimentally?

- 1H NMR/IR spectroscopy : Key peaks include:

- 1H NMR : Resonances for the trifluoromethyl group (δ ~3.8–4.2 ppm), aromatic protons from dihydroquinoline (δ ~6.5–8.0 ppm), and NH₂ groups (δ ~5.5 ppm) .

- IR : Stretching vibrations for C=S (1200–1250 cm⁻¹), C-F (1100–1150 cm⁻¹), and NH₂ (3300–3500 cm⁻¹) .

- Elemental analysis : Validates stoichiometry (C, H, N, S, F) within ±0.3% deviation .

- HPLC : Confirms purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How can researchers optimize reaction yields for the trifluoromethyl-triazole intermediate?

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in thioether formation .

- Temperature control : Reflux (70–80°C) improves cyclization efficiency during triazole ring formation .

- Catalysis : Use of Bleaching Earth Clay (pH 12.5) in PEG-400 media accelerates alkylation steps .

- Stoichiometry : A 1:1 molar ratio of thiol to sodium monochloroacetate minimizes side products in thioether synthesis .

Q. How should contradictory spectral data (e.g., unexpected NMR shifts) be resolved?

- Comparative analysis : Cross-reference with analogous compounds (e.g., 2-((4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazole-3-yl)thio)ethanoic acid) to identify substituent effects .

- Dynamic NMR : Assess rotational barriers in thioether linkages that may cause splitting .

- X-ray crystallography : Resolve ambiguities in tautomeric forms (e.g., thione vs. thiol configurations) .

Q. What computational approaches predict the biological activity of this compound?

- Molecular docking : Screen against targets like Mycobacterium tuberculosis enoyl-ACP reductase (InhA) using AutoDock Vina. Key interactions include:

- Hydrogen bonding between the triazole NH₂ and Thr196.

- Hydrophobic contacts from the trifluoromethyl group with Ala198 .

- QSAR modeling : Correlate logP values (calculated via ChemAxon) with antimicrobial IC₅₀ data to optimize lipophilicity .

Q. How can stability and degradation pathways be studied under physiological conditions?

- Forced degradation : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 37°C for 24 hours. Monitor via LC-MS for:

- Hydrolysis of the thioether bond (major degradation pathway).

- Oxidation of the dihydroquinoline ring .

Q. What strategies mitigate solubility challenges in biological assays?

- Salt formation : Synthesize sodium or potassium salts of the carboxylic acid derivative to enhance aqueous solubility .

- Co-solvent systems : Use DMSO/PEG-400 (1:4 v/v) for in vitro assays without precipitating the compound .

- Nanoformulation : Encapsulate in PLGA nanoparticles (size ~150 nm) to improve bioavailability in pharmacokinetic studies .

Methodological Guidelines

- Synthesis troubleshooting : If cyclization fails, replace DMF with NMP (N-methyl-2-pyrrolidone) to reduce side reactions .

- Biological assay design : For antimicrobial testing, use microbroth dilution (MIC determination) with S. aureus (ATCC 25923) and E. coli (ATCC 25922) as reference strains .

- Data validation : Always cross-check spectral data with synthetic intermediates (e.g., 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thione) to confirm regioselectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.